molecular formula C13H17FN2O B2603244 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone CAS No. 351039-34-4

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B2603244
CAS No.: 351039-34-4
M. Wt: 236.29
InChI Key: BBYNFAWFUDRNLV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves several steps. One common method includes the reaction of 3-fluoro-4-nitrobenzaldehyde with 4-methylpiperazine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to acylation with ethanoyl chloride to yield the final product. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. It has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . The compound also inhibits the activity of certain enzymes involved in the inflammatory response .

Comparison with Similar Compounds

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone can be compared with other similar compounds, such as:

The unique presence of the fluorine atom in this compound contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYNFAWFUDRNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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